1-(1-Methylcyclopentyl)prop-2-yn-1-one
Description
Overview of Propargyl Ketones as Versatile Synthetic Intermediates
The synthetic versatility of propargyl ketones stems from the electrophilic nature of the carbonyl carbon and the nucleophilic potential of the alkyne. This dual reactivity allows for a variety of chemical transformations. Propargyl alcohols, which are precursors to propargyl ketones, are widely utilized in organic reactions due to their multifunctional groups. sci-hub.se The conversion of these alcohols to α,β-unsaturated carbonyl compounds through the Meyer-Schuster rearrangement is a significant methodology. sci-hub.se
Propargyl ketones can undergo a multitude of reactions, including:
Nucleophilic additions to the carbonyl group: Grignard reagents, organolithium compounds, and other nucleophiles readily add to the carbonyl carbon.
Reactions involving the alkyne: The triple bond can participate in cycloaddition reactions, hydration, and various metal-catalyzed coupling reactions.
Conjugate additions: The presence of the electron-withdrawing carbonyl group can activate the alkyne for conjugate addition by certain nucleophiles.
These reactive handles make propargyl ketones key building blocks for the synthesis of complex natural products, pharmaceuticals, and materials.
Significance of 1-(1-Methylcyclopentyl)prop-2-yn-1-one in Academic Organic Synthesis Research
While extensive research exists on the broader class of propargyl ketones, specific academic studies focusing solely on this compound are not widely documented in publicly available literature. However, its structural features—a sterically hindered tertiary carbon adjacent to the carbonyl group and a terminal alkyne—make it an interesting substrate for methodological studies.
The significance of this particular compound in academic research would lie in its potential to:
Probe steric effects in reactions: The bulky 1-methylcyclopentyl group can influence the stereochemical outcome of reactions at the carbonyl and alkyne centers.
Serve as a building block for novel carbocyclic and heterocyclic systems: The combination of the cyclopentyl ring and the propargyl ketone functionality offers a unique starting point for the synthesis of complex polycyclic structures.
Explore new synthetic methodologies: Its specific reactivity profile could be used to develop and test new catalytic systems or reaction conditions for the transformation of α-alkynones.
A related compound, 1-(1-methylcyclopentyl)ethanone, has been studied in the context of mixed aldol (B89426) condensation reactions, highlighting the chemical interest in the 1-methylcyclopentyl moiety in ketone structures. chegg.comchegg.com
Historical Development of Research on Acetylenic Ketone Transformations
The study of acetylenic compounds has a long history in organic chemistry. Early investigations into the synthesis of acetylenic ketones date back to the 1930s. In 1936, the synthesis of acetylenic ketones from acetylenic Grignard reagents was reported, laying the groundwork for future explorations in this area. acs.org
A significant advancement came in 1946 with the work of Bowden, Heilbron, Jones, and Weedon, who detailed the preparation of acetylenic ketones through the oxidation of acetylenic carbinols and glycols. rsc.org This provided a more general and reliable method for accessing these valuable compounds.
Over the decades, research has expanded to include a vast number of transformations of acetylenic ketones, driven by the development of new reagents and catalytic methods. The investigation of conjugated acetylenic ketones, such as 2-cyclooctynone, further broadened the scope of their synthetic applications. acs.org Modern research continues to uncover novel reactions and applications of this important class of compounds, solidifying their role as indispensable tools in organic synthesis.
Structure
3D Structure
Properties
CAS No. |
89521-49-3 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(1-methylcyclopentyl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H12O/c1-3-8(10)9(2)6-4-5-7-9/h1H,4-7H2,2H3 |
InChI Key |
WOAMYUUHWFYUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C(=O)C#C |
Origin of Product |
United States |
Computational and Theoretical Studies on α Alkynone Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For α-alkynones, DFT studies have been instrumental in understanding their diverse reactivity. These studies often focus on calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction.
For instance, DFT calculations have been employed to explore the mechanisms of cycloaddition reactions, nucleophilic additions, and rearrangements involving α-alkynones. These theoretical investigations provide insights into the feasibility of different reaction pathways and can predict the stereochemical and regiochemical outcomes of reactions. While specific DFT studies on 1-(1-Methylcyclopentyl)prop-2-yn-1-one are not documented, the general principles derived from studies on analogous α-alkynones would be applicable.
Elucidation of Electronic Effects and Transition State Structures
The reactivity of α-alkynones is significantly influenced by electronic effects, which can be computationally modeled to understand their impact on transition state structures and reaction barriers. The electron-withdrawing nature of the carbonyl group in conjunction with the π-system of the alkyne creates a unique electronic environment.
Computational analyses, often employing methods like Natural Bond Orbital (NBO) analysis, can quantify charge distributions and orbital interactions within the molecule. These analyses help in understanding how substituents on the α-alkynone framework can modulate its reactivity. The structure of the transition state, a critical point on the reaction coordinate, can be located and characterized using computational methods. The geometry and energetic properties of the transition state provide crucial information about the kinetic feasibility of a reaction. For this compound, the methylcyclopentyl group would exert specific steric and electronic effects that could be modeled to predict its reactivity in various transformations.
Ligand Effects in Metal-Catalyzed Transformations
Metal-catalyzed reactions are pivotal in the functionalization of alkynes. In these transformations, the ligands coordinated to the metal center play a crucial role in determining the catalytic activity and selectivity. Computational studies are widely used to investigate these ligand effects.
By systematically varying the electronic and steric properties of ligands in a computational model, researchers can rationalize experimentally observed trends and predict the performance of new catalyst systems. For example, in a hypothetical metal-catalyzed reaction involving this compound, DFT calculations could be used to compare the efficacy of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. These models can provide detailed insights into the binding of the α-alkynone to the metal center and the energetics of subsequent steps in the catalytic cycle.
Modeling of Metallotropic Equilibria in Organometallic Systems
Metallotropic equilibria involve the migration of a metal fragment between different coordination sites on an organic ligand. In organometallic complexes of α-alkynones, the metal can potentially coordinate to the carbonyl oxygen or the alkyne π-system. The position of this equilibrium can have profound implications for the subsequent reactivity of the complex.
Computational modeling can be used to determine the relative stabilities of different coordination isomers and the energy barriers for their interconversion. These calculations can help in understanding the dynamic behavior of such organometallic systems. While specific studies on metallotropic equilibria involving this compound are not available, theoretical methods could be applied to predict the preferred coordination mode of various metal fragments to this specific α-alkynone and how this might influence its reactivity in catalytic processes.
Spectroscopic Characterization Methodologies for α Alkynones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive insight into the carbon-hydrogen framework of a molecule. For α-alkynones, both ¹H and ¹³C NMR are instrumental in confirming the presence of the key structural motifs: the substituted cyclopentyl ring, the methyl group, the carbonyl group, and the terminal alkyne.
In the ¹H NMR spectrum of 1-(1-Methylcyclopentyl)prop-2-yn-1-one, distinct signals are expected for the different types of protons. The protons of the cyclopentyl ring would typically appear as a complex multiplet in the upfield region, generally between 1.5 and 2.0 ppm. The singlet for the methyl group protons attached to the quaternary carbon of the cyclopentyl ring would likely be observed around 1.2-1.5 ppm. The most characteristic signal would be the acetylenic proton, which is expected to appear as a sharp singlet in the range of 2.5-3.5 ppm, deshielded by the anisotropic effect of the triple bond and the adjacent carbonyl group.
¹³C NMR spectroscopy provides further structural confirmation by detecting the carbon skeleton. The carbonyl carbon of an α,β-acetylenic ketone is typically observed in the range of 180-195 ppm. libretexts.org The two sp-hybridized carbons of the alkyne group would give rise to two distinct signals, with the carbon adjacent to the carbonyl group appearing further downfield (approx. 85-95 ppm) than the terminal acetylenic carbon (approx. 75-85 ppm). The quaternary carbon of the cyclopentyl ring bearing the methyl and propynoyl groups would be found in the range of 40-50 ppm. The carbons of the cyclopentyl ring and the methyl group would appear in the upfield region of the spectrum.
Dynamic processes, such as ring conformational changes, can also be studied using variable-temperature NMR experiments, although for a relatively simple and conformationally constrained system like a methylcyclopentyl group, such dynamics may not be prominent at room temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetylenic H | 2.5 - 3.5 | Singlet |
| Cyclopentyl CH₂ | 1.5 - 2.0 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O | 180 - 195 |
| Alkyne C (Cα) | 85 - 95 |
| Alkyne C (Cβ) | 75 - 85 |
| Quaternary C | 40 - 50 |
| Cyclopentyl CH₂ | 20 - 40 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the carbonyl and alkyne moieties.
The most intense and readily identifiable peak would be the stretching vibration of the carbonyl group (C=O). In α,β-acetylenic ketones, this band typically appears in the region of 1680-1660 cm⁻¹. This is at a lower wavenumber compared to saturated ketones (around 1715 cm⁻¹) due to the conjugation of the carbonyl group with the carbon-carbon triple bond, which lowers the bond order of the C=O bond. orgchemboulder.com
The carbon-carbon triple bond (C≡C) stretching vibration of a terminal alkyne is expected to appear as a sharp, but weaker, absorption in the range of 2140-2100 cm⁻¹. The terminal alkyne is also characterized by a sharp and relatively strong C-H stretching vibration, which is typically observed around 3300 cm⁻¹. The presence of both of these bands is a strong indicator of a terminal alkyne functionality. Additionally, the spectrum would show C-H stretching vibrations for the methyl and cyclopentyl groups in the 3000-2850 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Carbonyl) | Stretch | 1680 - 1660 | Strong |
| C≡C (Alkyne) | Stretch | 2140 - 2100 | Weak to Medium |
| ≡C-H (Alkyne) | Stretch | ~3300 | Strong, Sharp |
Mass Spectrometry Techniques (HRMS, GC-MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine its molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the purity of the compound and to obtain its electron ionization (EI) mass spectrum. In the EI mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the molecular weight of the compound.
The fragmentation of α-alkynones in mass spectrometry often proceeds through characteristic pathways. A common fragmentation is the α-cleavage, which involves the breaking of the bond between the carbonyl group and the cyclopentyl ring. jove.com This would lead to the formation of a resonance-stabilized acylium ion. Another likely fragmentation pathway is the loss of the propargyl radical (•CH₂C≡CH) or related fragments. The fragmentation of the cyclopentyl ring can also contribute to the complexity of the mass spectrum.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | [C₉H₁₂O]⁺ | Molecular Ion |
| [M-29]⁺ | [C₇H₁₁O]⁺ | Loss of ethyl radical from cyclopentyl ring |
| [M-41]⁺ | [C₆H₇O]⁺ | Loss of allyl radical from cyclopentyl ring |
| [M-53]⁺ | [C₅H₇]⁺ | Loss of propynoyl radical |
| 83 | [C₆H₁₁]⁺ | 1-Methylcyclopentyl cation |
Synthetic Utility and Applications of 1 1 Methylcyclopentyl Prop 2 Yn 1 One As a Building Block
Role as Versatile Building Blocks in the Construction of Complex Organic Molecules
The inherent reactivity of the α,β-unsaturated triple bond in 1-(1-methylcyclopentyl)prop-2-yn-1-one makes it a valuable precursor for a wide range of molecular architectures. This versatility allows for its participation in numerous addition reactions, cyclizations, and multicomponent reactions, leading to the construction of intricate molecular frameworks. The presence of the carbonyl group and the terminal alkyne allows for sequential or one-pot transformations, increasing synthetic efficiency.
The synthetic utility is further enhanced by the ability of the propargyl ketone moiety to undergo various transformations. For instance, the terminal alkyne can be involved in Sonogashira coupling, click chemistry, and other metal-catalyzed reactions to introduce molecular diversity. The carbonyl group, on the other hand, can be a site for nucleophilic attack, reductions, or condensations.
| Transformation Type | Reagent/Catalyst | Resulting Structure |
| Michael Addition | Nucleophiles (e.g., amines, thiols) | β-Substituted α,β-unsaturated ketones |
| Cycloaddition Reactions | Dienes, Azides | Cyclic and heterocyclic compounds |
| Hydration of Alkyne | Acid or metal catalyst | 1,3-Diketones |
| Sonogashira Coupling | Aryl/vinyl halide, Pd/Cu catalyst | Aryl/vinyl-substituted alkynones |
Precursors for Substituted Heterocyclic Systems, including Furans and Cyclopentenones
One of the most significant applications of ynone building blocks like this compound is in the synthesis of substituted heterocyclic compounds. The reactive nature of the propargyl ketone system facilitates cyclization reactions to form various five-membered rings.
Furans: The synthesis of substituted furans can be achieved through various methods starting from ynones. researchgate.net One common approach is the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, which can be generated from the hydration of the alkyne in the ynone followed by further functionalization. The Paal-Knorr furan (B31954) synthesis is a classic example of this type of transformation. organic-chemistry.org Additionally, metal-catalyzed cycloisomerization reactions of ynones can directly lead to furan derivatives. organic-chemistry.org
Cyclopentenones: Cyclopentenones are important structural motifs found in numerous natural products. wikipedia.org The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones. organic-chemistry.org While this compound is not a divinyl ketone itself, it can be readily converted into one through conjugate addition of a vinyl nucleophile. This subsequent cyclization would lead to highly substituted cyclopentenone derivatives.
| Heterocycle | Synthetic Method | Key Intermediate/Reaction |
| Furan | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound |
| Furan | Metal-Catalyzed Cycloisomerization | Direct cyclization of the ynone |
| Cyclopentenone | Nazarov Cyclization | Divinyl ketone intermediate |
Intermediates in Stereoselective Synthesis of Natural Products and Complex Compounds
The structural features of this compound make it a valuable intermediate in the stereoselective synthesis of natural products and other complex molecules. nih.govnih.govresearchgate.net The presence of a prochiral ketone and the potential to introduce new stereocenters through reactions at the alkyne and the α-carbon allow for the application of various stereoselective methodologies.
For instance, asymmetric reduction of the ketone can establish a chiral alcohol, which can then direct subsequent reactions. Furthermore, stereoselective conjugate addition to the ynone system can create new stereocenters with high levels of control. These strategies are crucial in the total synthesis of complex natural products where precise control of stereochemistry is paramount. mdpi.com
Chiral Building Blocks from Asymmetric Transformations
The development of asymmetric catalytic methods has enabled the transformation of prochiral molecules like this compound into valuable chiral building blocks. enamine.netorganic-chemistry.org Asymmetric hydrogenation or hydride reduction of the ketone can produce chiral propargyl alcohols with high enantiomeric excess. These chiral alcohols are versatile intermediates that can be used in a variety of subsequent transformations, including nucleophilic additions to the alkyne and cyclization reactions.
Furthermore, asymmetric conjugate addition reactions, catalyzed by chiral metal complexes or organocatalysts, can introduce a chiral center at the β-position relative to the carbonyl group. The resulting chiral enones are valuable precursors for the synthesis of a wide range of enantiomerically enriched compounds.
| Asymmetric Transformation | Catalyst Type | Product Type |
| Asymmetric Ketone Reduction | Chiral metal hydride or enzyme | Chiral Propargyl Alcohol |
| Asymmetric Conjugate Addition | Chiral Lewis acid or organocatalyst | Chiral β-Substituted Enone |
Formation of Polycyclic Ring Systems
The reactivity of this compound can be harnessed to construct complex polycyclic ring systems. nih.govrsc.org Intramolecular reactions, where another reactive functional group is present in the molecule, can lead to the formation of fused or bridged ring systems. For example, an intramolecular Pauson-Khand reaction, involving the alkyne, an alkene, and carbon monoxide, can be a powerful tool for constructing polycyclic skeletons containing a cyclopentenone ring.
Additionally, tandem reactions, where a single synthetic operation leads to the formation of multiple rings, can be designed starting from this building block. For instance, a Diels-Alder reaction followed by an intramolecular cyclization could lead to the rapid assembly of complex polycyclic architectures.
Synthesis of Sulfide-Substituted 1,5-Enynes
While not a direct synthesis of a sulfide-substituted 1,5-enyne, this compound can serve as a precursor for such structures. The addition of a thiol to the ynone would result in a β-thioenone. This intermediate can then be further functionalized. For example, the ketone could be converted to a vinyl group through a Wittig-type reaction, which would generate a sulfide-substituted 1,3-diene. This diene could then participate in a variety of reactions to generate more complex structures. The general reactivity of 1,5-enynes in radical and metal-catalyzed cyclizations highlights the potential utility of such intermediates. nih.gov
Future Research Directions in 1 1 Methylcyclopentyl Prop 2 Yn 1 One Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity
A primary objective in the chemistry of 1-(1-methylcyclopentyl)prop-2-yn-1-one is the development of new catalysts that can control the chemo-, regio-, and stereoselectivity of its transformations. While significant progress has been made, future efforts will likely focus on several key areas:
Enantioselective Catalysis: The creation of chiral centers is a fundamental goal in organic synthesis. Future research will target the design of novel chiral catalysts, potentially based on earth-abundant metals, for asymmetric reactions. For instance, the development of hardy copper (bis)oxazoline catalyst systems has shown promise in the highly enantioselective alkynylation of quinolones, a reaction type that could be adapted for α-alkynones. nih.govacs.org These systems, often identified and optimized through computational guidance, can achieve high enantiomeric excess with low catalyst loadings. nih.govacs.org
Bimetallic and Multifunctional Catalysis: Combining two or more distinct metals or incorporating multiple functionalities (e.g., an acid and a base) into a single catalyst can unlock new reaction pathways and enhance selectivity. A new class of catalysts featuring two metal cores, such as copper ions held in a polymeric carbon nitride support, allows for more efficient and selective cross-coupling reactions. sciencedaily.com This approach could be applied to complex transformations of this compound, enabling precise control over the formation of new chemical bonds. sciencedaily.com
Photocatalysis and Electrocatalysis: Light- and electricity-driven reactions offer sustainable alternatives to traditional thermal methods. Research into photocatalysts that can selectively excite the alkyne or carbonyl moiety of this compound could lead to novel, previously inaccessible transformations under mild conditions.
| Catalyst Type | Potential Application for α-Alkynones | Key Advantage |
| Chiral Copper Bis(oxazoline) Complexes | Asymmetric conjugate additions, alkynylations | High enantioselectivity, use of abundant metal nih.govacs.org |
| Bimetallic Copper-Polymeric Carbon Nitride | Efficient and selective cross-coupling reactions | Enhanced efficiency, catalyst recoverability sciencedaily.com |
| Rhodium/Ruthenium Complexes | C-H activation and functionalization | Direct functionalization of unreactive bonds researchgate.netrsc.org |
| Chiral Palladium Aqua Complexes | Asymmetric C-C bond formation | Brønsted acid-base cooperative catalysis rsc.org |
Exploration of New Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, as they allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. The electrophilic and nucleophilic sites of this compound make it an ideal candidate for such reactions.
Future research will likely pursue:
Domino Reactions: Designing reaction sequences where the first transformation sets up the substrate for a subsequent spontaneous reaction. For this compound, a Michael addition could be followed by an intramolecular cyclization to rapidly build complex heterocyclic frameworks. nih.gov
Multicomponent Cycloadditions: Developing novel MCRs that incorporate the α-alkynone, a nucleophile, and another electrophile to construct highly substituted carbocyclic or heterocyclic rings. Palladium-catalyzed [3C + 2C + 2C] cycloadditions, for example, have been used to efficiently build fused 5-7-5 tricyclic systems and could be adapted for alkynone substrates. rsc.org
Isocyanide-Based MCRs: Exploring reactions like the Ugi or Passerini reaction, followed by post-condensation transformations involving the alkyne moiety, to generate diverse molecular scaffolds from this compound.
These approaches streamline synthesis and align with the principles of atom economy and resource efficiency. nih.govresearchgate.net
Advanced Computational Approaches for Predictive Synthesis
The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize synthetic planning. researchgate.net For a molecule like this compound, these tools can accelerate the discovery of new reactions and optimize existing ones.
Reaction Prediction: Machine learning algorithms, trained on vast datasets of chemical reactions, can predict the likely outcome of reacting this compound with various reagents. youtube.com This can help chemists identify promising reaction conditions before stepping into the lab, saving time and resources. mit.edu
Mechanism Elucidation: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways in detail. nih.govwalshmedicalmedia.com This allows for a deep understanding of the factors controlling selectivity and reactivity, guiding the design of better catalysts and reaction conditions. For example, computational models can predict the frontier orbital energies of reactants to determine if a photocatalyzed reaction will be successful. mit.edu
Catalyst Design: Computational screening can rapidly evaluate large libraries of potential catalysts for a specific transformation of the α-alkynone, identifying candidates with the desired activity and selectivity. nih.govacs.org This synergy between expert knowledge and machine learning can significantly improve retrosynthetic planning. scienceopen.com
The continued development of these in silico methods will be crucial for navigating the complex reactivity of multifunctional molecules and designing more efficient synthetic routes. mdpi.comnih.gov
Green Chemistry Methodologies for α-Alkynone Transformations
Future synthetic work involving this compound will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact. researchgate.net
Key areas for development include:
Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents. The use of enzymes in water, for example, offers a sustainable method for performing highly selective reactions under mild conditions. youtube.com
Energy Efficiency: Employing energy-efficient activation methods like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating. jddhs.comresearchgate.net
Renewable Feedstocks and Reagents: Designing synthetic routes that utilize reagents derived from renewable sources. This includes the development of biocatalysts, which are biodegradable and operate under mild conditions. youtube.comjddhs.com
Catalyst Recycling: Focusing on heterogeneous catalysts or developing methods for recycling homogeneous catalysts to minimize waste and cost. sciencedaily.comresearchgate.net For example, using fluorous technologies can facilitate catalyst separation and recycling in small-scale organic synthesis. researchgate.net
By integrating these methodologies, the synthesis and transformation of α-alkynones can be made more sustainable, aligning with the chemical industry's long-term goals. rsc.orgyoutube.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-(1-Methylcyclopentyl)prop-2-yn-1-one, and how can reaction parameters be optimized?
- Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions between cyclopentyl precursors and alkynyl ketones. For example, a general procedure involves reacting 1-methylcyclopentene derivatives with propiolic acid chloride in the presence of PdCl₂(PPh₃)₂ (5 mol%) and Et₃N as a base (yields: 70–83%) . Optimization includes adjusting temperature (room temperature to 80°C), solvent polarity (CHCl₃ or THF), and catalyst loading. Column chromatography (SiO₂, hexane/CHCl₃) is typically used for purification .
Q. Which spectroscopic techniques are essential for characterizing the structural and electronic properties of this compound?
- Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopentyl methyl group at δ ~1.2–1.5 ppm) and carbon hybridization (sp² carbonyl carbon at δ ~190–210 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- FT-IR : Identifies carbonyl stretches (~1650–1750 cm⁻¹) and alkyne C≡C vibrations (~2100–2260 cm⁻¹) .
Q. What are the key challenges in isolating stereoisomers of this compound, and how are they addressed?
- Answer : Steric hindrance from the methylcyclopentyl group may lead to diastereomer formation. Chiral HPLC (e.g., Chiralpak® columns) or fractional crystallization in ethanol/water mixtures can resolve isomers . Monitoring via polarimetry or circular dichroism (CD) ensures enantiomeric purity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what software tools are recommended?
- Answer : SC-XRD provides precise bond lengths (e.g., C≡C: ~1.20 Å) and angles (cyclopentyl ring puckering). Use SHELXL for refinement (R-factor < 0.05) and ORTEP for visualizing anisotropic displacement ellipsoids . Data collection at 100 K minimizes thermal motion artifacts .
Q. What computational strategies are effective for analyzing substituent effects on the electronic properties of the cyclopentyl ring?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with experimental UV-Vis spectra (e.g., λmax shifts due to conjugation) . Software: Gaussian 16 or ORCA .
Q. How do steric and electronic factors influence the reactivity of this compound in Diels-Alder reactions?
- Answer : The electron-deficient alkyne acts as a dienophile. Steric bulk from the methylcyclopentyl group slows reactivity but enhances regioselectivity. Kinetic studies (monitored by ¹H NMR) under varying temperatures (25–60°C) and solvents (toluene vs. DMF) quantify these effects .
Q. What mechanistic insights can be gained from studying its role as a tubulin polymerization stimulator?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
